3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepine core, which is a type of heterocyclic compound . The compound also contains a sulfonamide group.Scientific Research Applications
Potential Anticancer Activity
A derivative of the benzenesulfonamide class, including compounds similar to 3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, has been studied for potential anticancer properties. For instance, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized as potential anticancer agents. These compounds demonstrated significant activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, at low micromolar GI50 levels (Sławiński et al., 2012).
Microbial Transformation
The microbial transformation of compounds similar to this compound has been studied. For instance, Hormodendrum sp. transformed a related compound into new derivatives with potential applications in various fields, such as pharmaceuticals (Jiu, Mizuba & Hribar, 1977).
Carbonic Anhydrase Inhibition
A study involving 4-chloro-3-nitrobenzenesulfonamide, a chemical structure related to this compound, demonstrated that these compounds could act as inhibitors of human carbonic anhydrases, which are therapeutically relevant. This shows potential applications in the design of novel enzyme inhibitors (Sapegin et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its potential uses in treating various central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
3-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-12-5-7-19-17(9-12)22-20(24)16-11-14(6-8-18(16)27-19)23-28(25,26)15-4-2-3-13(21)10-15/h2-11,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRGHDLVNHUZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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